2-(2,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(2,5-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a synthetic compound derived from the pyrimidine ring system. It is a member of the chromenopyrimidine family of compounds, which have been studied for their potential applications in medicine and biochemistry. This compound has a variety of applications in scientific research, including its use as a chemical reagent, a fluorescent dye, and a substrate for enzymatic reactions.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has a variety of applications in scientific research. It has been used as a fluorescent dye to label proteins in fluorescence microscopy experiments. It has also been used as a reagent in chemical synthesis, as a substrate for enzymatic reactions, and as a ligand in studies of protein-ligand interactions. In addition, this compound has been used to study the structure and function of enzymes, as well as to study the structure and dynamics of proteins.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is suggested that it may interact with its targets in a manner similar to triple neurotransmitter (serotonin, norepinephrine, and dopamine) reuptake inhibitors and anticonvulsants . It is also suggested that it may inhibit the activity of enzymes known as tyrosine kinases, particularly those that are part of receptors (targets) called fibroblast growth factor receptors (FGFRs) .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tyrosine kinases can disrupt the signaling pathways that promote cell growth and proliferation . Similarly, the inhibition of dihydrofolate reductase can disrupt the synthesis of DNA and RNA, leading to cell death .
Result of Action
The molecular and cellular effects of AKOS001887028’s action depend on its mode of action and the biochemical pathways it affects. For instance, by inhibiting tyrosine kinases, the compound can potentially slow down or stop the growth of cancer cells . Similarly, by disrupting the synthesis of DNA and RNA, it can lead to the death of cancer cells .
Advantages and Limitations for Lab Experiments
2-(2,5-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a useful compound for laboratory experiments due to its stability and low toxicity. It is also relatively easy to synthesize and purify, and it is not expensive. However, this compound does have certain limitations. It is not highly soluble in water, and it can be difficult to work with in certain laboratory conditions.
Future Directions
The potential applications of 2-(2,5-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one are still being explored. Possible future directions for research include further studies of its effects on enzymatic activity, gene expression, and apoptosis, as well as its potential use as a therapeutic agent. Additionally, further studies on its solubility and stability in different laboratory conditions could lead to new and improved methods for synthesizing and purifying this compound. Finally, further research into its potential applications in biochemistry and medicine could lead to new and exciting discoveries.
Synthesis Methods
2-(2,5-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can be synthesized using a two-step process. First, a reaction is carried out between 2,5-dimethoxybenzaldehyde and 2-chloro-4-methylpyrimidine in an acidic medium. The reaction yields 2-(2,5-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. Second, the compound is purified by recrystallization from ethanol.
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-7-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-11-4-6-16-12(8-11)9-15-19(23)21-18(22-20(15)26-16)14-10-13(24-2)5-7-17(14)25-3/h4-8,10H,9H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBHJWHACYDJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one |
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